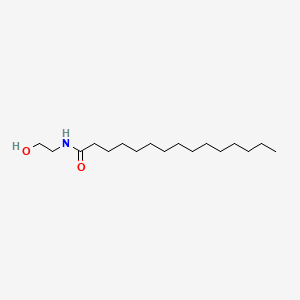

Pentadecanoyl ethanolamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)pentadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXXKLAACDXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880380 | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-58-9, 72623-73-5 | |

| Record name | Pentadecanoyl ethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANOYL ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Function of Pentadecanoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules that includes the well-characterized endocannabinoid anandamide and the anti-inflammatory agent palmitoylethanolamide. While the specific endogenous functions of this compound are not yet fully elucidated, its structural similarity to other bioactive NAEs suggests its involvement in a range of physiological processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its presumed biosynthesis and metabolism, potential signaling pathways, and reported biological activities. This document also outlines relevant experimental protocols for the study of NAEs and presents available quantitative data for related compounds to provide a comparative context.

Introduction

N-acylethanolamines (NAEs) are a family of lipid amides derived from the condensation of a fatty acid and ethanolamine.[3][4] They are synthesized "on-demand" from membrane phospholipids and act as signaling molecules in a variety of physiological and pathological processes, including pain, inflammation, and neuroprotection.[5][6] this compound, the N-acylethanolamide of pentadecanoic acid (a 15-carbon saturated fatty acid), is a member of this family.[1] Although less studied than its even-chain counterparts like palmitoylethanolamide (16:0) and stearoylethanolamide (18:0), emerging evidence suggests that odd-chain fatty acid amides may also possess unique biological activities. The primary reported biological effect of this compound is its anticonvulsant efficacy, as demonstrated in preclinical models.[2]

Biosynthesis and Degradation

The metabolic pathways for this compound have not been specifically detailed in the literature. However, it is presumed to follow the general pathways established for other NAEs.

Biosynthesis

The primary biosynthetic route for NAEs involves a two-step enzymatic process originating from membrane glycerophospholipids.[4][7]

-

N-acylation of Phosphatidylethanolamine (PE): A fatty acyl chain is transferred from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent or -independent N-acyltransferase (NAT), resulting in the formation of N-acyl-phosphatidylethanolamine (NAPE).

-

Release of NAE: The NAPE intermediate is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE and phosphatidic acid.

Alternative pathways for NAE synthesis that are NAPE-PLD-independent have also been identified, involving enzymes such as phospholipase A/acyltransferase (PLAAT) family members.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

Pentadecanoyl Ethanolamide: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous bioactive lipids. While less studied than its longer-chain analogue, palmitoylethanolamide, this compound has demonstrated notable biological activities, including anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological context of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways to serve as a resource for researchers in lipid biochemistry, pharmacology, and drug development.

Introduction: The N-Acylethanolamine Family

N-acylethanolamines (NAEs) are a class of lipid signaling molecules found in a wide range of mammalian tissues.[2] They are amides formed from a fatty acid and ethanolamine. The family includes well-characterized members such as the endocannabinoid anandamide (N-arachidonoylethanolamide), the anti-inflammatory and analgesic agent palmitoylethanolamide, and the satiety factor oleoylethanolamide. NAEs are involved in diverse physiological processes, and their biological effects are often mediated through various receptors, including cannabinoid receptors, peroxisome proliferator-activated receptors (PPARs), and orphan G protein-coupled receptors like GPR55.[3][4][5][6]

This compound, with its 15-carbon saturated acyl chain, is a naturally occurring NAE.[2] Although its specific roles are still under investigation, its demonstrated anticonvulsant efficacy suggests its potential as a modulator of neuronal excitability.[1]

Discovery and Endogenous Occurrence

The endogenous occurrence of NAEs has been confirmed in numerous mammalian tissues, including the brain, liver, and plasma.[7][8][9] The concentration of these lipids is tightly regulated by a balance between their biosynthesis and degradation.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H35NO2 | [5] |

| Molecular Weight | 285.47 g/mol | [1] |

| CAS Number | 53832-58-9 | [1][5] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | [5] |

Quantitative data on the biological activity of this compound is still emerging. The following table summarizes available data on its anticonvulsant effects.

| Assay | Species | Administration Route | ED50 / Effective Dose | Neurological Impairment | Reference |

| Maximal Electroshock Seizure (MES) | Mice | Intraperitoneal (i.p.) | Not explicitly stated for this compound, but related NAEs show efficacy. | Devoid of neurologic impairment at effective doses. | [1] |

| Pentylenetetrazol (PTZ)-induced convulsions | Rats | Intraperitoneal (i.p.) | 40 mg/kg protected against tonic convulsions and prolonged latency. | Not specified. | [10] |

Biosynthesis and Degradation Pathways

The metabolic pathways of this compound are believed to follow the general pathways established for other N-acylethanolamines.

Biosynthesis

The primary route for NAE biosynthesis involves the enzymatic conversion of N-acyl-phosphatidylethanolamine (NAPE). This pathway consists of two main steps:

-

N-Acylation of Phosphatidylethanolamine (PE): A fatty acyl group from a donor phospholipid, such as phosphatidylcholine (PC), is transferred to the amino group of PE. This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).

-

Release of NAE: The resulting NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE and phosphatidic acid.

An alternative, NAPE-PLD-independent pathway for NAE synthesis also exists.

Degradation

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation.

Putative Signaling Pathways

The precise signaling mechanisms of this compound are not yet fully elucidated. However, based on the activities of other NAEs, it is hypothesized to interact with several key receptor systems.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

PPAR-α is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Several NAEs, including palmitoylethanolamide and oleoylethanolamide, are known to activate PPAR-α.[11][12] This activation leads to the transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses. It is plausible that this compound also acts as a ligand for PPAR-α.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated as a target for various lipid signaling molecules, including some NAEs.[4][5][6] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, such as the RhoA/ROCK pathway. While direct evidence for this compound is pending, its structural similarity to other GPR55 ligands suggests it may also interact with this receptor.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound.

Isolation from Biological Tissues

This protocol is a general method for the extraction and purification of NAEs from biological samples and can be adapted for this compound.

Materials:

-

Biological tissue (e.g., brain, liver)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Solid-Phase Extraction (SPE) cartridges (Silica gel)

-

Hexane

-

Ethyl acetate

-

Nitrogen gas stream

-

Glass vials

Procedure:

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol mixture (2:1, v/v).

-

Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Extraction: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Re-dissolve the lipid extract in a small volume of chloroform.

-

Condition a silica gel SPE cartridge with hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with hexane to remove non-polar lipids.

-

Elute the NAE fraction with a mixture of ethyl acetate:hexane (e.g., 1:1 or 2:1, v/v).

-

-

Final Drying and Storage: Evaporate the eluate under nitrogen and store the purified NAE fraction at -80°C until analysis.

Chemical Synthesis

This protocol describes a general method for the synthesis of NAEs via the acylation of ethanolamine.

Materials:

-

Pentadecanoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Ethanolamine

-

Triethylamine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Pentadecanoic Acid:

-

Dissolve pentadecanoic acid in anhydrous DCM.

-

Add oxalyl chloride or thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or gas evolution ceases).

-

Remove the excess reagent and solvent under reduced pressure to obtain pentadecanoyl chloride.

-

-

Amidation:

-

Dissolve the pentadecanoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve ethanolamine and triethylamine in anhydrous DCM.

-

Add the pentadecanoyl chloride solution dropwise to the ethanolamine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

-

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a formic acid or ammonium formate additive, is used to separate the NAEs.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used. Quantification is achieved by selected reaction monitoring (SRM) of the transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion (e.g., m/z 62 for the ethanolamine headgroup). An internal standard, such as a deuterated analog, is used for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: NAEs are derivatized, typically by silylation (e.g., with BSTFA), to increase their volatility for GC analysis.

-

Chromatography: A non-polar capillary column is used for separation.

-

Mass Spectrometry: Electron ionization (EI) is used, and quantification is performed by selected ion monitoring (SIM) of characteristic fragment ions.

Conclusion and Future Directions

This compound is an intriguing member of the NAE family with demonstrated anticonvulsant activity. While its discovery and biological roles are not as extensively characterized as other NAEs, the existing evidence suggests its potential as a neuromodulatory lipid. Further research is warranted to:

-

Elucidate the specific molecular targets and signaling pathways of this compound, particularly its interaction with PPAR-α and GPR55.

-

Determine its endogenous concentrations in various tissues under different physiological and pathological conditions.

-

Explore its full therapeutic potential, not only in epilepsy but also in other neurological and inflammatory disorders.

This technical guide provides a foundational resource for researchers to further investigate the discovery, isolation, and multifaceted biological functions of this compound. The detailed protocols and compiled data are intended to facilitate future studies and accelerate our understanding of this important endogenous lipid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptors for acylethanolamides-GPR55 and GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Biosynthesis of Pentadecanoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide is an N-acylethanolamine (NAE), a class of endogenous lipid mediators with diverse biological activities. While the general pathways for NAE biosynthesis are well-established, specific quantitative data and detailed experimental protocols for this compound are not extensively documented in current scientific literature. This technical guide synthesizes the current understanding of the in vivo biosynthesis of NAEs, which is the presumed pathway for this compound. It outlines the key enzymatic steps, provides a detailed, adaptable experimental protocol for the quantification of NAEs, and presents signaling pathway and workflow diagrams to facilitate comprehension. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other odd-chain NAEs.

Introduction

N-acylethanolamines (NAEs) are a family of lipid signaling molecules involved in a wide array of physiological processes, including inflammation, pain, and neuroprotection.[1][2] this compound, the amide of pentadecanoic acid and ethanolamine, is a less-studied member of this family. The in vivo biosynthesis of NAEs is a multi-step process primarily involving the formation and subsequent hydrolysis of an N-acyl-phosphatidylethanolamine (NAPE) intermediate.[2][3] This guide details the canonical and alternative biosynthetic pathways, the enzymes involved, and methods for their study.

Biosynthesis Pathways of N-Acylethanolamines

The biosynthesis of NAEs, including likely that of this compound, occurs through several interconnected pathways. The most well-characterized is the "N-acylation-phosphodiesterase" pathway.

The Canonical N-Acylation-Phosphodiesterase Pathway

This primary pathway involves two main enzymatic steps:

-

N-Acylation of Phosphatidylethanolamine (PE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl group from a donor lipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (PE). This reaction forms N-acyl-phosphatidylethanolamine (NAPE).[3][4] For the synthesis of N-pentadecanoyl-phosphatidylethanolamine, the donor would be a phospholipid containing pentadecanoic acid at the sn-1 position. Several types of N-acyltransferases have been identified, including Ca2+-dependent and -independent forms.[2][3]

-

Hydrolysis of NAPE: An N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) then cleaves the NAPE molecule to release the N-acylethanolamine and phosphatidic acid.[2][5] NAPE-PLD is a zinc metallohydrolase that is considered a key enzyme in the production of various NAEs.[5][6]

References

- 1. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New players in the fatty acyl ethanolamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

Pentadecanoyl Ethanolamide: An In-Depth Technical Guide to its Role in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide (PEA) is a saturated N-acylethanolamine (NAE) that, while less studied than its shorter-chain analogue palmitoylethanolamide, is an endogenous lipid mediator with potential significance within the expanded endocannabinoid system (ECS). This technical guide provides a comprehensive overview of the current understanding of this compound's role, focusing on its indirect modulation of endocannabinoid signaling. Due to a lack of specific quantitative data for this compound in the current literature, this document presents a framework for its investigation, including detailed experimental protocols and data presentation templates. This guide will delve into the established mechanisms of NAEs, the concept of the "entourage effect," and interactions with key enzymatic and receptor targets, providing researchers with the foundational knowledge and methodologies to explore the therapeutic potential of this compound.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological processes. The core components of the ECS include:

-

Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2.

-

Endocannabinoids: The primary endogenous ligands, N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (2-AG).

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, most notably fatty acid amide hydrolase (FAAH) for anandamide.

This compound belongs to the family of N-acylethanolamines (NAEs), which are fatty acid amides of ethanolamine. While saturated NAEs like this compound do not typically bind with high affinity to the classical cannabinoid receptors CB1 and CB2, they are considered part of the "expanded endocannabinoid system" or "endocannabinoidome." Their primary proposed role is to indirectly modulate the levels and activity of true endocannabinoids like anandamide, a phenomenon known as the "entourage effect."

The Entourage Effect: Indirect Modulation of the Endocannabinoid System

The "entourage effect" posits that certain lipid mediators, while inactive or weakly active at cannabinoid receptors themselves, can enhance the physiological effects of endocannabinoids. Saturated NAEs, such as this compound, are thought to contribute to this effect primarily through the inhibition of the enzymatic degradation of anandamide.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the hydrolysis and subsequent inactivation of anandamide. By competing for FAAH, or otherwise inhibiting its activity, NAEs like this compound can increase the synaptic concentration and duration of action of anandamide. This elevation of endogenous anandamide levels can lead to enhanced activation of cannabinoid receptors and downstream signaling. The structure-activity relationship for FAAH inhibition by NAEs suggests that the length and saturation of the fatty acyl chain are important determinants of inhibitory potency.

Interaction with Other Key Molecular Targets

Beyond the classical ECS, NAEs are known to interact with other receptors and ion channels, which may also contribute to the pharmacological profile of this compound.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that functions as a transcription factor to regulate lipid metabolism and inflammation. Several NAEs, particularly the monounsaturated oleoylethanolamide (OEA) and the saturated palmitoylethanolamide, have been identified as endogenous ligands for PPARα. Activation of PPARα is associated with anti-inflammatory and analgesic effects. It is plausible that this compound may also act as a PPARα agonist.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that plays a critical role in nociception and inflammation. Anandamide is a known endogenous agonist of TRPV1. Some saturated NAEs have been shown to potentiate the effects of anandamide at TRPV1 channels, contributing to the "entourage effect" in pain and vasorelaxation models. This potentiation can occur at molar ratios similar to those found endogenously.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been proposed as a third cannabinoid receptor. While its pharmacology is still being fully elucidated, some NAEs have been shown to interact with GPR55. Further investigation is required to determine if this compound has any activity at this receptor.

Quantitative Data

As of the latest literature review, specific quantitative data regarding the binding affinities and functional activities of this compound at key endocannabinoid system targets are not available. The following tables are provided as templates for researchers to populate as data becomes available. The values for related N-acylethanolamines are included for comparative purposes where known.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of N-Acylethanolamines

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |

| Anandamide (AEA) | Variable | Variable | |

| Palmitoylethanolamide | >10,000 | >10,000 | |

| This compound | Data Not Available | Data Not Available |

Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50/Ki) by N-Acylethanolamines

| Compound | FAAH Inhibition (IC50/Ki, µM) | Reference |

| Anandamide (AEA) | Substrate | |

| Palmitoylethanolamide | Weak Inhibitor/Substrate | |

| This compound | Data Not Available |

Table 3: Functional Activity (EC50) of N-Acylethanolamines at Other Targets

| Compound | PPARα (EC50, µM) | TRPV1 (Potentiation) | GPR55 (EC50, µM) | Reference |

| Oleoylethanolamide (OEA) | ~0.12 | Yes | Weak | |

| Palmitoylethanolamide | ~3 | Yes | Weak | |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following section outlines detailed methodologies for key experiments to characterize the interaction of this compound with the endocannabinoid system.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]CP55,940.

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Test compound: this compound dissolved in a suitable vehicle (e.g., DMSO).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), [³H]CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and either vehicle, varying concentrations of this compound, or WIN 55,212-2 for non-specific binding.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol measures the ability of this compound to inhibit the enzymatic activity of FAAH.

Materials:

-

Recombinant human or rat FAAH.

-

FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

-

Test compound: this compound dissolved in DMSO.

-

Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Positive control inhibitor (e.g., URB597).

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

-

Prepare serial dilutions of this compound.

-

In the microplate, add FAAH enzyme and either vehicle, varying concentrations of this compound, or the positive control inhibitor.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the AAMCA substrate.

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by non-linear regression of the dose-response curve.

In Vitro Measurement of Anandamide Levels

This protocol outlines a method to assess the effect of this compound on anandamide levels in a cell culture system.

Materials:

-

Neuronal or other suitable cell line (e.g., N18TG2, SH-SY5Y).

-

Cell culture medium and supplements.

-

This compound.

-

Internal standard: Anandamide-d8.

-

Solvents for extraction: Acetonitrile, Ethyl acetate.

-

Solid-phase extraction (SPE) columns.

-

LC-MS/MS system.

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest the cells and media.

-

Add the internal standard (Anandamide-d8).

-

Perform lipid extraction using appropriate organic solvents.

-

Purify the lipid extract using SPE.

-

Analyze the samples by LC-MS/MS to quantify anandamide levels.

-

Compare anandamide levels in treated cells to vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms of this compound in the endocannabinoid system.

An In-depth Technical Guide to Pentadecanoyl Ethanolamide: Natural Sources, Occurrence, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoyl ethanolamide (PEA) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides. NAEs are lipid signaling molecules involved in a diverse range of physiological processes. While other NAEs, such as anandamide and palmitoylethanolamide, have been extensively studied, this compound remains a less-characterized member of this important class of bioactive lipids. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, occurrence, biosynthesis, degradation, and potential signaling pathways of this compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring NAE in mammals. Its presence has been confirmed in human plasma, indicating its circulation throughout the body and suggesting potential systemic signaling roles. However, to date, there is a notable scarcity of quantitative data detailing its concentration in various biological tissues and fluids.

While direct quantification of this compound in food sources is not yet widely reported, its fatty acid precursor, pentadecanoic acid (a C15:0 saturated fatty acid), is found in various dietary sources. This suggests the potential for endogenous synthesis of this compound following the consumption and metabolism of these foods.

Table 1: Documented Occurrence of this compound

| Biological Matrix | Organism | Concentration | Reference |

| Plasma | Human | Detected, not quantified | [1][2] |

Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of this compound's distribution and physiological relevance. Further research is required to establish its baseline levels in various tissues and organisms.

Biosynthesis and Degradation Pathways

The metabolic pathways of this compound are believed to follow the general enzymatic cascade established for other N-acylethanolamines. This involves a biosynthesis pathway that generates the molecule from membrane phospholipids and a degradation pathway that breaks it down into its constituent components.

Biosynthesis

The primary route for the biosynthesis of NAEs, including this compound, is a two-step process:

-

N-acylation of Phosphatidylethanolamine (PE): The process begins with the transfer of a pentadecanoyl group (15:0) from a donor phospholipid to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by an N-acyltransferase (NAT) enzyme, resulting in the formation of N-pentadecanoyl-phosphatidylethanolamine (NAPE). The substrate specificity of NATs is a critical determinant of the resulting NAE profile.

-

Release of this compound: The newly formed NAPE is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release this compound and phosphatidic acid. NAPE-PLD is known to have a broad substrate specificity, suggesting it can efficiently hydrolyze various NAPE species, including N-pentadecanoyl-phosphatidylethanolamine.

Figure 1: Biosynthesis of this compound.

Degradation

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH). This enzyme catalyzes the hydrolysis of the amide bond, breaking down this compound into pentadecanoic acid and ethanolamine, thereby terminating its signaling activity. FAAH exhibits broad substrate selectivity and is known to hydrolyze a variety of NAEs.

Figure 2: Degradation of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been definitively elucidated, its structural similarity to other well-characterized NAEs suggests potential interactions with known NAE targets.

One of the primary signaling targets for several NAEs is the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[3][4] It is plausible that this compound could also act as a ligand for PPARα, thereby influencing gene expression related to metabolic and inflammatory processes.

Additionally, the broader family of NAEs is known to interact with the endocannabinoid system, although with varying affinities for cannabinoid receptors (CB1 and CB2).[5] Further research is needed to determine if this compound has any significant affinity for these receptors or if it modulates the activity of other components of the endocannabinoid system.

Figure 3: Putative Signaling Pathway via PPARα.

Experimental Protocols

The analysis of this compound typically involves extraction from a biological matrix followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general workflow and a representative protocol that can be adapted for the analysis of this compound.

Experimental Workflow

Figure 4: General Experimental Workflow for NAE Analysis.

Detailed Methodology for Extraction and Quantification

This protocol is a modification of established methods for NAE analysis and should be optimized for the specific matrix and instrumentation used.[6][7][8][9][10]

1. Sample Preparation and Homogenization:

-

Thaw frozen biological samples (e.g., 100 µL of plasma or 50 mg of tissue) on ice.

-

Add a known amount of a suitable internal standard (e.g., d4-pentadecanoyl ethanolamide) to each sample for accurate quantification.

-

For tissue samples, homogenize in a suitable solvent (e.g., methanol or a chloroform:methanol mixture) using a mechanical homogenizer. For plasma samples, vortex thoroughly after adding the internal standard and extraction solvent.

2. Lipid Extraction:

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:0.8, v/v/v), a modification of the Folch method.

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase to ensure complete recovery of the lipids.

-

Combine the organic phases and evaporate the solvent under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).

-

Apply the sample to a pre-conditioned silica-based SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove neutral lipids.

-

Elute the NAE fraction with a more polar solvent mixture (e.g., ethyl acetate:acetone, 1:1, v/v).

-

Evaporate the eluate to dryness under nitrogen.

4. LC-MS/MS Analysis:

-

Reconstitute the final dried extract in a solvent compatible with the LC mobile phase (e.g., methanol:water, 70:30, v/v).

-

Inject an aliquot of the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 286.3 -> 62.1, corresponding to [M+H]+ and the ethanolamine fragment) and its internal standard.

-

5. Quantification:

-

Generate a standard curve using known concentrations of a this compound analytical standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

This compound is an understudied member of the NAE family of signaling lipids. While its presence in mammals is confirmed, a significant lack of quantitative data on its natural occurrence in various biological matrices and food sources hinders a full understanding of its physiological significance. The general pathways for its biosynthesis and degradation are likely similar to other NAEs, but the specific enzymes and their regulation in the context of this compound production and breakdown require further investigation. Its potential signaling roles, possibly through PPARα or other NAE targets, represent an exciting area for future research. The development and application of specific and sensitive analytical methods will be crucial to accurately quantify this compound in diverse biological samples, which will, in turn, facilitate the exploration of its biological functions and its potential as a therapeutic target in drug development.

References

- 1. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Omega-3 Fatty Acid-Derived N-Acylethanolamines in Biological Matrices | Springer Nature Experiments [experiments.springernature.com]

- 7. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Pentadecanoyl Ethanolamide and Palmitoylethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of two N-acylethanolamines (NAEs): the well-researched Palmitoylethanolamide (PEA) and the lesser-known Pentadecanoyl ethanolamide. While both are endogenous fatty acid amides, their therapeutic potential and underlying mechanisms of action are not equally understood. This document summarizes the current scientific knowledge on their physicochemical properties, biological activities, and signaling pathways. It also presents generalized experimental protocols for their study and visualizes key pathways and workflows to aid in research and development. A significant disparity in the volume of available data will be evident, with PEA being extensively characterized while data on this compound remains limited.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a variety of physiological processes.[1] Among these, Palmitoylethanolamide (PEA), the amide of palmitic acid and ethanolamine, has garnered significant attention for its anti-inflammatory, analgesic, and neuroprotective properties.[2][3] this compound, the amide of pentadecanoic acid and ethanolamine, is a structurally similar NAE.[4] Despite this similarity, its biological functions and therapeutic potential are not as well-documented. This guide aims to provide a detailed comparison of these two molecules to inform future research and drug development efforts.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and PEA is crucial for their formulation and delivery. The key difference lies in the length of their fatty acid chains, with PEA having a 16-carbon chain and this compound having a 15-carbon chain.

| Property | This compound | Palmitoylethanolamide (PEA) |

| Chemical Formula | C17H35NO2[5] | C18H37NO2[6] |

| Molar Mass | 285.5 g/mol [5] | 299.499 g·mol−1[6] |

| Appearance | Crystalline solid[5] | White crystals[6] |

| Melting Point | Not specified in searched results | 93 to 98 °C (199 to 208 °F; 366 to 371 K)[6] |

| log P | 4.76[4] | 5.796[6] |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (3.3 mg/ml), and Ethanol (12.5 mg/ml). Sparingly soluble in aqueous buffers.[7] | Soluble in organic solvents. Poor oral bioavailability due to low water solubility has been addressed with advanced delivery systems like ultramicronization.[2][8][9] |

Biological Activity and Signaling Pathways

Palmitoylethanolamide (PEA)

PEA is an extensively studied bioactive lipid mediator that functions as an endocannabinoid-like compound.[2] It exhibits a range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective actions.[2]

Signaling Pathways:

PEA's mechanism of action is multifactorial and involves both direct and indirect pathways:

-

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: PEA is a potent agonist of PPAR-α, a nuclear receptor.[[“]] Activation of PPAR-α is considered the primary mechanism for PEA's anti-inflammatory effects, leading to the downregulation of pro-inflammatory genes and the suppression of inflammatory responses.[3][[“]][11]

-

"Entourage Effect": PEA can enhance the activity of other endocannabinoids, such as anandamide (AEA), by inhibiting their enzymatic degradation by fatty acid amide hydrolase (FAAH).[2][11] This indirect mechanism contributes to its analgesic and anti-inflammatory properties.

-

Modulation of Other Receptors: PEA can indirectly influence the activity of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[2][12] It has a very low affinity for CB1 and CB2 receptors itself.[13][14]

-

Mast Cell and Glial Cell Modulation: PEA can reduce the activation and degranulation of mast cells, a mechanism termed Autacoid Local Inflammation Antagonism (ALIA).[2][11] It also modulates the activity of microglia and astrocytes, contributing to its neuroprotective effects.[2]

This compound

Information on the specific biological activities and signaling pathways of this compound is scarce in the current scientific literature. It is recognized as a member of the N-acylethanolamine family, and it has been shown to exhibit anticonvulsant efficacy in electroshocked mice without significant toxicity.[15] However, its receptor binding affinities, potency, and detailed mechanisms of action have not been thoroughly investigated or reported in the searched results. It is plausible that, due to its structural similarity to other NAEs, it may interact with some of the same targets, but this remains to be experimentally verified.

Metabolism

Both this compound and PEA are part of the N-acylethanolamine metabolic pathway.

Biosynthesis: NAEs are synthesized on demand from N-acyl-phosphatidylethanolamines (NAPEs), which are membrane phospholipids. The final step is catalyzed by an NAPE-specific phospholipase D (NAPE-PLD), which hydrolyzes NAPE to form the corresponding NAE.[8][16]

Degradation: The primary enzyme responsible for the degradation of NAEs is fatty acid amide hydrolase (FAAH), which hydrolyzes them into their constituent fatty acid and ethanolamine.[1][17] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to their degradation.[1]

Experimental Protocols

Synthesis of N-Acylethanolamines

A common method for the synthesis of N-acylethanolamines is the direct amidation of a fatty acid with ethanolamine.

Objective: To synthesize this compound or Palmitoylethanolamide.

Materials:

-

Pentadecanoic acid or Palmitic acid

-

Ethanolamine

-

Toluene or other suitable solvent

-

Strong base catalyst (e.g., sodium methoxide)

-

Apparatus for reflux and distillation

Procedure:

-

A mixture of the fatty acid and a molar excess of ethanolamine is heated under reflux in a suitable solvent.

-

Water formed during the reaction is removed, for example, by azeotropic distillation.

-

After the reaction is complete, the excess ethanolamine and solvent are removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol or ethanol to yield the pure N-acylethanolamide.[18]

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound and PEA for cannabinoid receptors (CB1, CB2) or PPAR-α.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines)

-

Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CP-55,940 for CB receptors)

-

Test compounds (this compound, PEA) at various concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

-

After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to a binding affinity constant (Ki).[19]

In Vitro Anti-inflammatory Assay

This protocol assesses the ability of a compound to reduce the production of pro-inflammatory mediators in cultured cells.

Objective: To evaluate the anti-inflammatory effects of this compound and PEA.

Materials:

-

Macrophage or microglial cell line (e.g., RAW 264.7 or BV-2)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

Test compounds (this compound, PEA)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cells are cultured to an appropriate density in multi-well plates.

-

The cells are pre-treated with various concentrations of the test compounds for a specific duration.

-

An inflammatory stimulus (LPS) is then added to the culture medium to induce an inflammatory response.

-

After a further incubation period, the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines in the supernatant is quantified using ELISA kits according to the manufacturer's instructions.

-

A reduction in cytokine levels in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.[20]

References

- 1. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hielscher.com [hielscher.com]

- 10. consensus.app [consensus.app]

- 11. Palmitoylethanolamide as a Supplement: The Importance of Dose-Dependent Effects for Improving Nervous Tissue Health in an In Vitro Model [mdpi.com]

- 12. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. WO2019066644A1 - Methods for providing highly pure palmitoylethanolamide (pea), pure pea preparations, and uses thereof - Google Patents [patents.google.com]

- 19. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pharmacology of Odd-Chain N-Acylethanolamines: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a diverse array of physiological processes, including inflammation, pain, and metabolism. While the pharmacology of even-chain NAEs, such as the endocannabinoid anandamide (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA), has been extensively studied, their odd-chain counterparts, primarily N-pentadecanoylethanolamine (C15:0 NAE) and N-heptadecanoylethanolamine (C17:0 NAE), remain comparatively enigmatic. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of odd-chain NAEs, synthesizing available data and providing a framework for future research.

Odd-chain NAEs are structurally similar to their even-chain relatives, consisting of an odd-chain fatty acid linked to an ethanolamine moiety via an amide bond. While present in lower concentrations than even-chain NAEs in most tissues, emerging evidence on the biological activities of their parent odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), suggests that odd-chain NAEs may possess unique pharmacological properties and therapeutic potential.[1]

This guide will delve into the biosynthesis and degradation of odd-chain NAEs, their interactions with key molecular targets, and the downstream signaling pathways they are likely to modulate. Due to the limited direct research on odd-chain NAEs, this guide will also draw upon the more extensive knowledge of even-chain NAEs and the parent odd-chain fatty acids to provide a holistic and inferred understanding of their mechanism of action.

Biosynthesis and Degradation of Odd-Chain N-Acylethanolamines

The metabolic pathways for odd-chain NAEs are presumed to parallel those of their even-chain counterparts, involving a two-step enzymatic process for biosynthesis and a single-step hydrolysis for degradation.

Biosynthesis

The primary route for NAE biosynthesis involves the formation of an N-acyl-phosphatidylethanolamine (NAPE) precursor, followed by its cleavage to yield the corresponding NAE.

-

N-acylation of Phosphatidylethanolamine (PE): A fatty acyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), is transferred to the head group amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) or a Ca2+-independent N-acyltransferase (iNAT). The substrate specificity of these enzymes for odd-chain fatty acids is not well-characterized, but they are known to act on a variety of fatty acyl chains.[2]

-

Hydrolysis of N-acyl-phosphatidylethanolamine (NAPE): The newly formed NAPE is then hydrolyzed by an N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the NAE and phosphatidic acid (PA). NAPE-PLD is a zinc metallohydrolase that is thought to be the principal enzyme for the production of saturated and monounsaturated NAEs.[3] Alternative pathways for NAPE hydrolysis exist, but their contribution to odd-chain NAE biosynthesis is unknown. The substrate preference of NAPE-PLD for odd- versus even-chain NAPEs has not been quantitatively determined, though it is known to recognize a variety of N-acyl substituents.[4]

Degradation

The primary enzyme responsible for the catabolism of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks the amide bond to release the free fatty acid and ethanolamine.[5] FAAH is known to hydrolyze a broad range of NAEs, and while its preference is for arachidonoylethanolamine (anandamide), it also degrades saturated NAEs.[5] The specific kinetic parameters (Km and Vmax) for the hydrolysis of odd-chain NAEs by FAAH have not been reported. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for PEA, but its activity towards odd-chain NAEs is unknown.

Molecular Targets and Mechanism of Action

Unlike polyunsaturated NAEs such as anandamide, saturated NAEs, including odd-chain variants, are generally poor ligands for the classical cannabinoid receptors CB1 and CB2. Their biological effects are thought to be mediated through other receptor systems, primarily peroxisome proliferator-activated receptors (PPARs), G protein-coupled receptor 55 (GPR55), and transient receptor potential vanilloid 1 (TRPV1) channels.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid metabolism and inflammation. PPARα is a key target for even-chain NAEs like OEA and PEA.[6][7]

Evidence for Odd-Chain NAE Interaction: While direct binding and activation data for odd-chain NAEs on PPARs are lacking, substantial evidence indicates that their parent fatty acids, C15:0 and C17:0, are activators of PPARα and PPARδ.[8][9] Pentadecanoic acid (C15:0) has been identified as a dual partial agonist of PPARα and PPARδ.[10] It is highly probable that N-pentadecanoylethanolamine (C15:0 NAE) and N-heptadecanoylethanolamine (C17:0 NAE) also act as PPARα agonists, similar to their even-chain counterparts.

Downstream Signaling: Activation of PPARα by odd-chain NAEs would be expected to lead to the transcriptional regulation of genes involved in:

-

Fatty Acid Oxidation: Increased expression of genes such as carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase, and other enzymes involved in the β-oxidation of fatty acids.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB, leading to reduced production of inflammatory cytokines.

-

Lipid Homeostasis: Regulation of lipoprotein metabolism and triglyceride levels.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including inflammation, pain, and metabolism. It is activated by certain cannabinoids and lysophosphatidylinositols (LPIs).

Evidence for Odd-Chain NAE Interaction: The interaction of odd-chain NAEs with GPR55 has not been directly investigated. However, some saturated even-chain NAEs, such as PEA, have been reported to act as GPR55 agonists, although this finding is debated.[11] Given the structural similarity, it is plausible that odd-chain NAEs could also modulate GPR55 activity.

Downstream Signaling: GPR55 activation is known to couple to Gαq and Gα12/13 proteins, leading to:

-

Intracellular Calcium Mobilization: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of calcium from intracellular stores.

-

RhoA Activation: Gα12/13 coupling can activate the small GTPase RhoA, which is involved in cytoskeletal rearrangement and other cellular processes.

-

MAPK/ERK Pathway Activation: GPR55 signaling can also lead to the phosphorylation and activation of the ERK pathway.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that acts as a polymodal sensor for a variety of stimuli, including heat, protons, and certain lipids. It is a well-established target for anandamide and other NAEs.

Evidence for Odd-Chain NAE Interaction: While direct activation of TRPV1 by odd-chain NAEs has not been demonstrated, other saturated NAEs, such as N-stearoylethanolamine (C18:0), have been shown to exert anti-inflammatory effects that are sensitive to a TRPV1 antagonist.[12] This suggests that saturated NAEs may modulate TRPV1 activity, potentially through an allosteric mechanism or by influencing the membrane environment.

Downstream Signaling: Activation of TRPV1 channels leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades involved in pain perception and neuroinflammation.

Quantitative Data Summary

Direct quantitative data on the interaction of odd-chain NAEs with their putative molecular targets is currently unavailable in the published literature. The following table summarizes the available data for the most closely related even-chain NAEs to provide a point of reference.

| Compound | Target | Assay Type | Value | Reference |

| N-Palmitoylethanolamine (PEA, C16:0) | PPARα | Reporter Gene Assay | EC50: 3.1 µM | [6] |

| N-Oleoylethanolamine (OEA, C18:1) | PPARα | Binding Assay | Ki: ~100 nM | [13] |

| N-Stearoylethanolamine (SEA, C18:0) | TRPV1 | In vivo anti-inflammatory assay | Effect reversed by capsazepine | [12] |

Data for odd-chain N-acylethanolamines (C15:0, C17:0) on these targets is not currently available.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of odd-chain NAEs are not widely published. The following sections provide generalized protocols for key experiments, adapted from established methods for even-chain NAEs, which can be tailored for the study of odd-chain analogs.

Synthesis of Odd-Chain N-Acyl-Phosphatidylethanolamines (NAPEs)

The synthesis of odd-chain NAPE substrates is a prerequisite for studying their enzymatic conversion to NAEs. A common method involves the N-acylation of a commercially available lysophosphatidylethanolamine.

Materials:

-

1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (or 1-heptadecanoyl analog)

-

Pentadecanoyl chloride (or heptadecanoyl chloride)

-

Anhydrous chloroform

-

Anhydrous pyridine

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Dissolve the lysophosphatidylethanolamine in anhydrous chloroform.

-

Add anhydrous pyridine to the solution.

-

Slowly add the odd-chain fatty acyl chloride dropwise to the reaction mixture at 0°C.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by TLC.

-

Quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting odd-chain NAPE by silica gel column chromatography.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

NAPE-PLD Activity Assay

This assay measures the ability of NAPE-PLD to hydrolyze an odd-chain NAPE substrate.

Materials:

-

Synthesized odd-chain NAPE substrate (e.g., N-pentadecanoyl-PE)

-

Recombinant or purified NAPE-PLD enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM CaCl2)

-

TLC plates

-

Developing solvent (e.g., chloroform/methanol/acetic acid/water)

-

Phosphomolybdic acid stain

Procedure:

-

Prepare a solution of the odd-chain NAPE substrate in the assay buffer.

-

Initiate the reaction by adding the NAPE-PLD enzyme to the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).

-

Extract the lipids into the organic phase.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the NAPE substrate from the NAE product.

-

Visualize the lipid spots by staining with phosphomolybdic acid and heating.

-

Quantify the amount of NAE produced by densitometry.

FAAH Activity Assay

This assay measures the hydrolysis of an odd-chain NAE by FAAH.

Materials:

-

Synthesized odd-chain NAE (e.g., N-pentadecanoylethanolamine)

-

Recombinant or purified FAAH enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

-

Heptane/isopropanol/sulfuric acid extraction mixture

-

Radiolabeled odd-chain NAE can be used for a more sensitive assay.

Procedure:

-

Prepare a solution of the odd-chain NAE substrate in the assay buffer.

-

Initiate the reaction by adding the FAAH enzyme.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding the acidic extraction mixture.

-

Separate the aqueous and organic phases by centrifugation. The fatty acid product will be in the organic phase, and the ethanolamine will be in the aqueous phase.

-

Quantify the amount of fatty acid produced in the organic phase by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion and Future Directions

The mechanism of action of odd-chain N-acylethanolamines represents a significant and underexplored area of lipid pharmacology. While direct evidence is currently limited, the available data on their parent odd-chain fatty acids and their even-chain NAE counterparts strongly suggest that odd-chain NAEs are bioactive lipids with the potential to modulate key physiological pathways through interactions with PPARs, and possibly GPR55 and TRPV1.

Future research should focus on:

-

Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of pure, synthesized odd-chain NAEs at PPARα, GPR55, and TRPV1.

-

Enzyme Kinetics: Characterizing the substrate specificity and kinetic parameters of NAPE-PLD and FAAH for odd-chain substrates.

-

In Vivo Studies: Investigating the physiological and pharmacological effects of exogenous odd-chain NAEs in relevant animal models of inflammation, metabolic disorders, and pain.

-

Comparative Studies: Directly comparing the biological activities of odd-chain NAEs with their even-chain homologs to elucidate their unique pharmacological profiles.

A deeper understanding of the mechanism of action of odd-chain NAEs will not only fill a critical knowledge gap in the field of lipid signaling but may also pave the way for the development of novel therapeutics targeting a range of human diseases.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. The Basal Pharmacology of Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Predicted Receptor Targets for Pentadecanoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoyl ethanolamide is an endogenous N-acylethanolamine (NAE), a class of lipid signaling molecules with diverse physiological roles. While direct experimental data on the receptor targets of this compound is limited, its structural similarity to other well-characterized NAEs, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), allows for the prediction of its likely molecular targets. This technical guide synthesizes the available evidence for these predicted targets, providing quantitative data from analogous compounds, detailed experimental methodologies for target validation, and visual representations of associated signaling pathways. The primary predicted receptor targets for this compound include Peroxisome Proliferator-Activated Receptor alpha (PPARα), G-protein coupled receptor 55 (GPR55), and Transient Receptor Potential Vanilloid 1 (TRPV1), with potential indirect effects on cannabinoid receptors.

Introduction

N-acylethanolamines (NAEs) are a family of bioactive lipids derived from fatty acids. They are involved in a wide array of physiological processes, including inflammation, pain, and energy metabolism. This compound, a C15 saturated NAE, is a member of this family. Although its specific biological functions and molecular mechanisms are not as extensively studied as those of its longer-chain counterpart, Palmitoylethanolamide (PEA), its structural analogy provides a strong basis for predicting its receptor interactions. This guide explores the predicted receptor targets for this compound based on the pharmacology of related NAEs.

Predicted Receptor Targets

Based on the established pharmacology of structurally similar NAEs, the following receptors are predicted as primary targets for this compound.

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation. Several NAEs are known to be endogenous ligands for PPARα.

G-protein Coupled Receptor 55 (GPR55)

GPR55 is an orphan G-protein coupled receptor that has been implicated in various physiological processes, including pain signaling and inflammation. Several NAEs have been shown to activate GPR55.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli. Certain NAEs can modulate the activity of TRPV1 channels.

Indirect Modulation of Cannabinoid Receptors (CB1 and CB2)

While saturated NAEs like this compound are not considered direct agonists for the classical cannabinoid receptors CB1 and CB2, they may indirectly influence endocannabinoid signaling through the "entourage effect." This involves the inhibition of enzymes that degrade endocannabinoids like anandamide, thereby enhancing their activity at CB1 and CB2 receptors.

Quantitative Data for Analogous N-Acylethanolamines

The following table summarizes the quantitative data for the interaction of well-studied NAEs with the predicted receptor targets. This data provides a reference for the potential potency of this compound.

| Receptor Target | Analogous Compound | Assay Type | Quantitative Value (EC50) | Reference |

| PPARα | Palmitoylethanolamide (PEA) | In vitro activation | 3.1 ± 0.4 µM | [1] |

| GPR55 | Palmitoylethanolamide (PEA) | GTPγS binding | 4 nM | [2] |

| TRPV1 | Anandamide (AEA) | Electrophysiology | ~µM range | [3] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to identify and characterize the interaction of NAEs with their receptor targets. These protocols can be adapted for the investigation of this compound.

PPARα Activation Assay (Reporter Gene Assay)

This assay is used to determine if a compound can activate the PPARα receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with a serum-free medium containing the test compound (e.g., this compound) at various concentrations. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compound, cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-